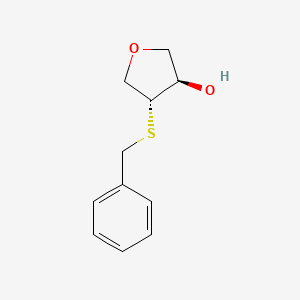
(3R,4R)-4-(benzylsulfanyl)oxolan-3-ol
Vue d'ensemble
Description
(3R,4R)-4-(benzylsulfanyl)oxolan-3-ol is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3R,4R)-4-(benzylsulfanyl)oxolan-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
The compound this compound features a unique oxolan ring structure with a benzylsulfanyl group. Its stereochemistry is crucial for its biological function. The specific arrangement of the hydroxyl and sulfanyl groups influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of key neurotransmitter transporters, similar to other compounds in its class.
- Dopamine Transporter (DAT) Affinity : Evidence indicates that compounds with similar structural motifs exhibit high affinity for DAT, which is critical for the treatment of neurological disorders such as depression and drug addiction .
- Norepinephrine Transporter (NET) : Similar compounds have shown moderate to high affinity for NET, suggesting potential applications in managing conditions like attention deficit hyperactivity disorder (ADHD) .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the uptake of neurotransmitters in neuronal cell lines. The inhibition constants (K_i values) indicate significant potency against DAT and NET, aligning with findings from related compounds .
| Compound | K_i (DAT) | K_i (NET) | K_i (SERT) |
|---|---|---|---|
| 9b | 2.29 nM | 78.4 nM | 155 nM |
| 9d | 1.55 nM | 14.1 nM | 259 nM |
Neurological Disorders
Research has focused on the potential of this compound in treating neurological disorders. Compounds with similar structures have been shown to produce significant locomotor activity in animal models, suggesting that they may serve as effective treatments for conditions like depression and ADHD .
- Locomotor Activity : Selected compounds were tested in mice for their ability to enhance locomotor activity, demonstrating a longer duration of action compared to traditional stimulants like cocaine .
- Cocaine Discrimination : In rat models, certain derivatives exhibited the ability to generalize cocaine-discriminative stimuli, indicating their potential as alternatives to cocaine without the associated risks of addiction .
Analgesic Properties
Emerging studies suggest that derivatives of this compound may possess analgesic properties through their action on opioid receptors. The development of κ-opioid receptor agonists has gained traction as a strategy to mitigate pain without the side effects commonly associated with traditional opioid medications .
Propriétés
IUPAC Name |
(3R,4R)-4-benzylsulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c12-10-6-13-7-11(10)14-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMVYOLAVXHNBX-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)SCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)SCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















